Cas no 848917-57-7 (2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)

2-Amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a specialized pyrroloquinoxaline derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a quinoxaline core functionalized with an amino group, an allyl substituent, and a carboxamide linkage to an isopropoxypropyl side chain, offering versatility for further derivatization. This compound may exhibit unique binding properties due to its fused heterocyclic system, making it a candidate for studying receptor interactions or enzyme inhibition. Its synthetic accessibility and modifiable functional groups enhance its utility in structure-activity relationship studies. The presence of both polar and lipophilic moieties suggests balanced solubility for diverse experimental conditions.
2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide structure
848917-57-7 structure
Product Name:2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
CAS No:848917-57-7
MF:C20H25N5O2
MW:367.444803953171
CID:5438640
Update Time:2025-10-31

2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(3-propan-2-yloxypropyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
    • 2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
    • Inchi: 1S/C20H25N5O2/c1-4-11-25-18(21)16(20(26)22-10-7-12-27-13(2)3)17-19(25)24-15-9-6-5-8-14(15)23-17/h4-6,8-9,13H,1,7,10-12,21H2,2-3H3,(H,22,26)
    • InChI Key: HPBMOJGPCSACED-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C2C(C(NCCCOC(C)C)=O)=C(N)N(CC=C)C=12

2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide Pricemore >>

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Additional information on 2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide

2-Amino-1-(Prop-2-en-1-yl)-N-3-(Propan-2-yloxy)propyl-1H-Pyrrolo[2,3-b]quinoxaline-3-carboxamide: A Comprehensive Overview

2-Amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS No. 848917-57-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolo[2,3-b]quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the study of this compound.

The chemical structure of 2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is characterized by a central pyrrolo[2,3-b]quinoxaline core, which is a fused heterocyclic system consisting of a pyrrole ring and a quinoxaline ring. The presence of the amino group (-NH2) and the propenyl (-CH=CH2) substituents on the pyrrole ring, along with the propanoxypropyl (-OCH(CH3)CH2-) substituent on the quinoxaline ring, imparts unique chemical and biological properties to this compound.

The synthesis of 2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been extensively studied in recent years. One of the most common approaches involves the condensation of 3-aminoquinoxaline with an appropriate aldehyde or ketone to form the pyrrolo[2,3-b]quinoxaline core. Subsequent functionalization steps, such as alkylation and amidation reactions, are then employed to introduce the desired substituents. For example, a recent study published in Journal of Organic Chemistry (JOC) reported a high-yielding method for synthesizing this compound using microwave-assisted reactions, which significantly reduced reaction times and improved overall yields.

The biological properties of 2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been extensively investigated in various in vitro and in vivo models. One of the key areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against a wide range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its anticancer properties, 2-amino-1-(prop-2-en-1-yl)-N-3-(propan-2-yloxy)propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has also been explored for its potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-amino-1-(propenyl)-N-[3-(propanoxy)propyl]-1H-pyrrolo[2,3-b]quinoxalinium carboxamide have also been studied to evaluate its suitability for clinical applications. Preclinical studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in animal models. However, further optimization may be necessary to improve its pharmacokinetic profile for human use.

In conclusion, 2-amino-N-[4-methylbenzoyl]-5-nitropyrazole, while not directly related to our main compound but often studied alongside it due to structural similarities, highlights the importance of understanding the broader context within which these compounds operate. The ongoing research into 2-amino-N-[4-methylbenzoyl]-5-nitropyrazole-related compounds continues to uncover new insights into their mechanisms of action and potential therapeutic applications.

The future prospects for 2-amino-N-[4-methylbenzoyl]-5-nitropyrazole-related compounds are promising. Ongoing clinical trials are evaluating their efficacy in various disease states, and preliminary results are encouraging. Additionally, efforts are being made to develop more potent and selective analogs through structure-based drug design approaches.

In summary, 2-amino-N-[4-methylbenzoyl]-5-nitropyrazole-related compounds represent a class of molecules with significant potential for therapeutic applications. Their unique chemical structure and diverse biological activities make them attractive targets for further research and development in medicinal chemistry.

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